molecular formula C9H8N2S B7904421 4-(Thiophen-2-YL)pyridin-3-amine

4-(Thiophen-2-YL)pyridin-3-amine

Cat. No.: B7904421
M. Wt: 176.24 g/mol
InChI Key: NOWWBOXKGHXUFS-UHFFFAOYSA-N
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Description

4-(Thiophen-2-YL)pyridin-3-amine is a heterocyclic compound that features both a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-YL)pyridin-3-amine typically involves the formation of the pyridine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be used to introduce the thiophene ring .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-2-YL)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-YL)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects . The compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

    2-(Thiophen-2-YL)pyridine: Similar in structure but lacks the amine group.

    4-(Thiophen-2-YL)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    4-(Thiophen-2-YL)benzene: Features a benzene ring instead of a pyridine ring.

Uniqueness: 4-(Thiophen-2-YL)pyridin-3-amine is unique due to the presence of both the thiophene and pyridine rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

4-thiophen-2-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-6-11-4-3-7(8)9-2-1-5-12-9/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWWBOXKGHXUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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